molecular formula C9H13BN2O3 B14072787 (2-(Tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid

(2-(Tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B14072787
M. Wt: 208.02 g/mol
InChI Key: MDYJPHQVIZCPLQ-UHFFFAOYSA-N
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Description

(2-(Tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C9H13BN2O3 and a molecular weight of 208.02 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a tetrahydro-2H-pyran moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

The synthesis of (2-(Tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Introduction of the Tetrahydro-2H-pyran Moiety: This can be achieved through a cyclization reaction involving a suitable precursor.

    Boronic Acid Functionalization:

Chemical Reactions Analysis

(2-(Tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:

Scientific Research Applications

(2-(Tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, including enzyme inhibition and molecular recognition. The boronic acid group can interact with specific molecular targets, leading to the modulation of biological pathways .

Comparison with Similar Compounds

(2-(Tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid can be compared with other boronic acid derivatives, such as:

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of boronic acids.

Properties

Molecular Formula

C9H13BN2O3

Molecular Weight

208.02 g/mol

IUPAC Name

[2-(oxan-3-yl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C9H13BN2O3/c13-10(14)8-4-11-9(12-5-8)7-2-1-3-15-6-7/h4-5,7,13-14H,1-3,6H2

InChI Key

MDYJPHQVIZCPLQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)C2CCCOC2)(O)O

Origin of Product

United States

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